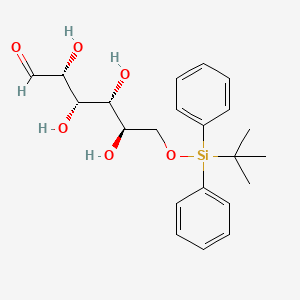

6-O-(tert-Butyldiphenylsilyl)-D-glucal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-O-(tert-Butyldiphenylsilyl)-D-glucal: is a chemical compound that serves as an important building block in organic synthesis, particularly in the synthesis of oligosaccharides. It is characterized by the presence of a tert-butyldiphenylsilyl group attached to the 6-O position of D-glucal. This compound is known for its stability and utility in various chemical reactions, making it a valuable reagent in synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 6-O-(tert-Butyldiphenylsilyl)-D-glucal typically involves the protection of the hydroxyl group at the 6-O position of D-glucal using tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base such as pyridine or 2,6-lutidine, and a catalyst like 4-dimethylaminopyridine (DMAP) or imidazole. The reaction conditions are generally mild, and the reaction proceeds at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing techniques such as column chromatography for purification.

Análisis De Reacciones Químicas

Glycosylation Reactions

The compound serves as a glycosyl donor or acceptor in glycosylation. For example, in NIS-induced glycosylation with acceptors like phytosphingosine derivatives, the TBDPS group stabilizes the 6-O-position, enabling selective activation of other hydroxyls .

Mechanism :

-

The glucal undergoes stereoselective glycosylation via a hemiacetal intermediate.

-

Challenges include separation of product from excess acceptor, often requiring prolonged reaction times or alternative acceptor designs .

Example :

In the synthesis of 2''-deoxy-β-GalCer, the TBDPS group on the galactopyranosyl moiety ensures selective glycosylation at the 1-O-position while protecting the 6-O-hydroxyl .

Deprotection of the TBDPS Group

The TBDPS group can be selectively removed under specific conditions to regenerate the 6-O-hydroxyl group. Common methods include:

-

Fluoride-mediated cleavage : TBAF (tetrabutylammonium fluoride) in THF efficiently removes the TBDPS group without affecting other protecting groups.

-

Acidic conditions : HF-pyridine or HCl in dioxane may also cleave the silyl ether, though care is needed to avoid side reactions .

Deprotection data :

| Method | Conditions | Comments |

|---|---|---|

| TBAF/THF | RT, 1–2 h | Clean cleavage, no byproducts |

| HF-pyridine | 0°C, 1 h | Risk of over-reaction |

Cycloaddition Reactions

The compound participates in [2+2] and [4+2] cycloadditions with electrophiles like trichloroacetyl isocyanate (TCAI). These reactions are sensitive to the steric environment imparted by the TBDPS group .

Key observations :

-

The TBDPS group reduces reactivity compared to unprotected glucal, leading to slower cycloaddition rates.

-

Reaction progress can be monitored via ¹H-NMR , tracking the disappearance of the glycal H1 proton peak .

Functional Group Transformations

The TBDPS group enables selective modification of other positions on the glucal scaffold:

-

Acetylation : Remaining hydroxyls can be acetylated (e.g., 3,4-di-O-acetyl derivatives), which are later hydrolyzed under basic conditions.

-

Oxidation : The double bond in the glucal can be oxidized to ketones or epoxides, depending on reagents .

-

Substitution : The 6-O-hydroxyl (after deprotection) can undergo nucleophilic substitution, enabling the introduction of diverse functional groups.

Stability and Handling

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

The primary application of 6-O-(tert-Butyldiphenylsilyl)-D-glucal lies in its role as a building block for the synthesis of complex carbohydrates. Its stability under various reaction conditions allows for the selective functionalization of hydroxyl groups, facilitating the synthesis of oligosaccharides through glycosylation reactions.

Key Reactions Involving this compound:

- Glycosylation: It serves as a glycosyl donor in the formation of glycosidic bonds, crucial for constructing oligosaccharides.

- Deprotection Reactions: The tert-butyldiphenylsilyl group can be selectively removed to reveal free hydroxyl groups for further functionalization.

- Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify its structure, enabling diverse synthetic pathways.

Biological Research Applications

In biological research, this compound is utilized to study glycosylation processes and the development of glycomimetics. These applications are vital in understanding carbohydrate interactions in biological systems and exploring potential therapeutic agents.

Applications in Glycobiology:

- Glycomimetics Development: The compound is used to create analogs that mimic natural carbohydrates, which can be important for drug design and development.

- Study of Enzymatic Reactions: It aids in investigating enzymes involved in carbohydrate metabolism and glycosylation pathways.

Industrial Applications

The versatility of this compound extends to industrial applications where it is employed in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various chemical processes.

Key Industrial Uses:

- Production of Specialty Chemicals: It is involved in synthesizing compounds used in pharmaceuticals, agrochemicals, and other specialty products.

- Material Science: The compound's properties can be exploited to develop new materials with specific functionalities.

Case Studies

Numerous studies have documented the successful application of this compound in various synthetic pathways:

- Synthesis of Oligosaccharides: Research has demonstrated its effectiveness as a glycosyl donor in synthesizing complex oligosaccharides, showcasing its utility in carbohydrate chemistry.

- Development of Glycomimetics: Studies highlight how derivatives synthesized from this compound can mimic natural sugars, aiding drug discovery efforts targeting carbohydrate-binding proteins.

Mecanismo De Acción

The mechanism of action of 6-O-(tert-Butyldiphenylsilyl)-D-glucal primarily involves its role as a protecting group in organic synthesis. The tert-butyldiphenylsilyl group protects the hydroxyl group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. The stability of the tert-butyldiphenylsilyl group under acidic and basic conditions makes it particularly useful in multi-step synthesis processes.

Comparación Con Compuestos Similares

tert-Butyldimethylsilyl (TBDMS): Another silyl protecting group, but with different steric and electronic properties.

Triisopropylsilyl (TIPS): A bulkier silyl protecting group that offers greater stability under certain conditions.

Trimethylsilyl (TMS): A smaller silyl protecting group that is more easily removed.

Uniqueness: 6-O-(tert-Butyldiphenylsilyl)-D-glucal is unique due to the combination of the tert-butyl and diphenyl groups, which provide a balance of steric hindrance and stability. This makes it particularly effective in protecting primary hydroxyl groups while allowing for selective deprotection under specific conditions .

Propiedades

Fórmula molecular |

C22H30O6Si |

|---|---|

Peso molecular |

418.6 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R)-6-[tert-butyl(diphenyl)silyl]oxy-2,3,4,5-tetrahydroxyhexanal |

InChI |

InChI=1S/C22H30O6Si/c1-22(2,3)29(16-10-6-4-7-11-16,17-12-8-5-9-13-17)28-15-19(25)21(27)20(26)18(24)14-23/h4-14,18-21,24-27H,15H2,1-3H3/t18-,19+,20+,21+/m0/s1 |

Clave InChI |

BSEPYXNJJUUAEY-DOIPELPJSA-N |

SMILES isomérico |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O |

SMILES canónico |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C(C(C(C=O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.